molecular formula C18H15ClFN3O2 B2566138 2-((1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797549-78-0

2-((1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2566138
CAS No.: 1797549-78-0
M. Wt: 359.79
InChI Key: IXSVBFQZAFSPMH-UHFFFAOYSA-N
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Description

2-((1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a multi-component structure that incorporates several pharmacologically significant motifs. Its core contains a piperidine ring, a common nitrogen-based heterocycle frequently employed in pharmaceuticals to optimize properties like solubility and metabolic stability . This piperidine is functionalized with a 2-chloro-4-fluorobenzoyl group; the inclusion of fluorine atoms is a well-established strategy in agrochemical and pharmaceutical development to fine-tune a molecule's reactivity, lipophilicity, and bioavailability . The molecular architecture is extended via an ether linkage to a nicotinonitrile moiety, introducing a pyridine ring that can serve as a key hydrogen bond acceptor in target binding. The terminal nitrile group adds versatility, acting as a potential hydrogen bond acceptor or a reactive handle for further chemical derivatization . While the specific biological target of this exact molecule is not defined in the available literature, its structure aligns with compounds investigated for modulating various enzyme and receptor targets . Researchers can leverage this complex scaffold as a core intermediate in the synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c19-16-10-13(20)3-4-15(16)18(24)23-8-5-14(6-9-23)25-17-12(11-21)2-1-7-22-17/h1-4,7,10,14H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSVBFQZAFSPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which could suggest a potential inhibitory action of this compound on its targets

Biochemical Pathways

Similar compounds have been shown to modulate the wnt pathway, suggesting that this compound may also interact with this pathway

Pharmacokinetics

Similar compounds have been shown to have oral bioavailability, suggesting that this compound may also be orally bioavailable

Result of Action

Similar compounds have been shown to have glucose-lowering effects, suggesting that this compound may also have similar effects

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